Isokotomolide A
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Overview
Description
Isokotomolide A is a natural product found in Cinnamomum kotoense with data available.
Scientific Research Applications
1. Anti-proliferative Activity in Lung Cancer Cells
Isokotomolide A (IKA), a butanolide compound isolated from Cinnamomum kotoense, demonstrates anti-proliferative activity in human non-small cell lung cancer A549 cells. It inhibits cell proliferation by blocking cell cycle progression in the G0/G1 phase and inducing apoptosis. This effect is mediated by increased levels of p21/WAF1, reduced amounts of cyclins and Cdks, increased p53 phosphorylation, and decreased p53-MDM2 interaction. Additionally, IKA triggers the mitochondrial apoptotic pathway, indicated by changes in Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation (Chen et al., 2007).
2. Melanoma Autophagy and Apoptosis
This compound (Iso A) has been found to induce autophagy and apoptosis in melanoma cells both in vivo and in vitro. This includes effects on B16F10, A2058, MeWo, and A375 cells, demonstrating antimigratory effects. The autophagy induction involves autophagy-related proteins, and apoptosis is confirmed by annexin V–FITC/PI double-stain, cell cycle arrest, and DNA damage. Iso A's action is linked to the mitogen-activated protein kinase (MAPK) pathway, caspase cascade activations, and tumor growth inhibition in a xenograft model (Li et al., 2020).
3. Antioxidant Properties
This compound, along with other compounds from Cinnamomum plants, has been identified as a potent antioxidant. These compounds exhibit effective 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging capabilities, metal chelating power, and reducing power. Such antioxidant properties suggest a potential role in cancer prevention and as components in cosmetic ingredients or therapies for human diseases (Cheng et al., 2012).
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
(3E,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9+/t12-/m1/s1 |
InChI Key |
GTRPOAYDIMUHJJ-LMMOQWNQSA-N |
Isomeric SMILES |
CCCCCCC/C=C/1\[C@@H](C(=C)OC1=O)O |
Canonical SMILES |
CCCCCCCC=C1C(C(=C)OC1=O)O |
Synonyms |
isokotomolide A kotomolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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